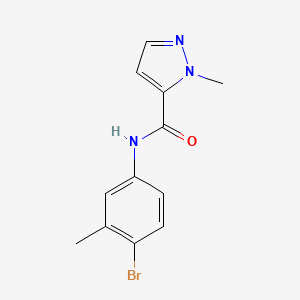

N-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c1-8-7-9(3-4-10(8)13)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPIVZLLFXVOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=NN2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related pyrazole carboxamides, highlighting key substituents and their inferred effects:

Key Observations:

Halogen Substitutions :

- The bromo group in the target compound and ’s 4k may enhance binding affinity through hydrophobic or halogen-bonding interactions.

- Fluorine in ’s compound likely improves metabolic stability and bioavailability .

The tetramethylpiperidinyl group in ’s compound could improve solubility in polar solvents .

Functional Group Additions: Sulfonamide () and aminosulfonyl () groups introduce hydrogen-bonding capabilities, critical for enzyme inhibition . Amino acid-derived substituents () may facilitate targeted delivery or receptor recognition .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : Bromo and t-butyl groups increase logP values, enhancing blood-brain barrier penetration but risking solubility issues.

- Metabolic Stability : Trifluoromethyl groups (e.g., ) and fluorinated aromatics resist oxidative metabolism, prolonging half-life .

- Solubility : Piperidinyl () and sulfonamide () groups improve aqueous solubility, favoring oral bioavailability .

Biological Activity

N-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its significant biological activities, particularly in the fields of antibacterial and antifungal research. This compound features a unique structure characterized by a pyrazole ring, a 4-bromo-3-methylphenyl group, and a carboxamide functional group, with the molecular formula C12H12BrN3O and a molecular weight of approximately 292.14 g/mol .

Antibacterial Properties

This compound exhibits notable antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens. Studies indicate its effectiveness against extended-spectrum beta-lactamase-producing strains of Salmonella Typhi, suggesting its potential as an antibacterial agent for treating resistant infections . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Case Study: Efficacy Against Multidrug-resistant Strains

In a study evaluating the compound's efficacy against multidrug-resistant S. Typhi, it was found to inhibit bacterial growth effectively, demonstrating potential as a therapeutic agent in combating resistant infections .

Antifungal Activity

Research has also highlighted the antifungal properties of this compound. It demonstrates activity against various fungal strains, although specific data on the extent of this activity compared to established antifungal agents is still being explored.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes involved in bacterial cell wall synthesis by binding to their active sites, thereby modulating biochemical pathways essential for bacterial growth .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-1-methylpyrazole-5-carboxylic acid | C5H5BrN2O2 | Simpler structure; used in various synthetic pathways |

| Ethyl 4-bromo-1-methylpyrazole-5-carboxylate | C7H8BrN2O2 | Ethyl ester form; different solubility properties |

| Methyl 4-bromo-1H-pyrazole-5-carboxylate | C6H6BrN2O2 | Methyl ester; important for drug formulation |

| 4-Bromo-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | C12H10BrClN2O | Chlorine substitution; altered biological activity |

This compound stands out due to its specific bromine and methyl substitutions, enhancing its antibacterial properties while providing unique reactivity compared to other derivatives .

Applications in Research and Medicine

Beyond its antibacterial and antifungal properties, this compound has potential applications in various fields:

Chemistry: Used as a building block in synthesizing more complex organic molecules.

Biology: Investigated as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for anti-inflammatory and anticancer activities, with ongoing research into its effects on cancer cell lines .

Q & A

Q. Basic

- NMR : and NMR confirm regiochemistry and substitution patterns (e.g., pyrazole ring protons at δ 6.2–7.8 ppm).

- X-ray crystallography : Provides unambiguous structural data, including bond angles and intermolecular interactions. SHELXL software refines high-resolution data, resolving challenges like twinning or disorder .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 336.05 for CHBrNO) .

How do researchers resolve contradictions in biological activity data across studies for this compound?

Advanced

Contradictions in bioactivity (e.g., IC variability in kinase inhibition assays) are addressed by:

- Standardized protocols : Uniform cell lines, assay conditions (e.g., ATP concentration in kinase assays), and positive controls.

- Computational validation : Molecular dynamics simulations assess binding stability, while QSAR models correlate structural features (e.g., bromine’s steric effects) with activity trends .

- Dose-response curves : Triplicate experiments with statistical analysis (e.g., ANOVA) minimize variability .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced

- Weak diffraction : High-intensity synchrotron radiation improves data resolution.

- Disordered solvent molecules : SQUEEZE (in PLATON) removes electron density artifacts.

- Twinning : TWINLAW in SHELXL identifies twin laws, and HKLF5 refines split datasets .

Example: A recent study resolved rotational disorder in the 4-bromo-3-methylphenyl group using anisotropic displacement parameters .

How is molecular docking utilized to predict the compound’s interaction with biological targets?

Q. Advanced

- Software : AutoDock Vina or Glide (Schrödinger) docks the compound into target proteins (e.g., cannabinoid receptors).

- Validation : Co-crystallized ligands (e.g., anandamide for CB1 receptors) verify docking poses.

- Binding energy analysis : Bromine’s halogen bonding with Tyr275 in CB1 (ΔG = -9.2 kcal/mol) explains enhanced affinity vs. chloro analogs .

- MD simulations : 100-ns simulations assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

What are the common impurities during synthesis, and how are they identified and removed?

Q. Basic

- Unreacted intermediates : Residual 4-bromo-3-methylaniline detected via TLC (Rf = 0.6 in 1:1 EtOAc/hexane).

- Byproducts : Dimethylurea (from EDCI coupling) removed by aqueous washes.

- Analytical methods : HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<0.5% purity threshold) .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

- SwissADME : Predicts moderate intestinal absorption (Caco-2 permeability: 8.5 × 10 cm/s) and CYP3A4-mediated metabolism.

- BBB penetration : LogP (2.8) and polar surface area (75 Å) suggest limited blood-brain barrier passage.

- Toxicity : ProTox-II flags potential hepatotoxicity (LD = 1200 mg/kg) .

How does halogen substitution (e.g., bromine) impact biological activity compared to other halogens?

Q. Advanced

- SAR studies : Bromine’s electronegativity (χ = 2.96) and van der Waals radius (1.85 Å) enhance hydrophobic interactions vs. chlorine (χ = 3.16, radius = 1.75 Å).

- Case study : Bromo-substituted analogs show 3-fold higher CB1 receptor affinity (K = 12 nM) than chloro analogs (K = 35 nM) due to improved halogen bonding .

- Fluorine effects : Fluorophenyl analogs exhibit higher metabolic stability but lower potency (e.g., 50% reduced kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.